5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(1,2-oxazol-3-yl)furan-2-carboxamide
Description
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~2~-(3-ISOXAZOLYL)-2-FURAMIDE is a complex organic compound that features a unique combination of structural elements, including an indene moiety, an isoxazole ring, and a furanamide group
Properties
Molecular Formula |
C18H16N2O4 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(1,2-oxazol-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H16N2O4/c21-18(19-17-8-9-23-20-17)16-7-6-15(24-16)11-22-14-5-4-12-2-1-3-13(12)10-14/h4-10H,1-3,11H2,(H,19,20,21) |
InChI Key |
LFHOYNMZUNPCQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NC4=NOC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~2~-(3-ISOXAZOLYL)-2-FURAMIDE typically involves multiple steps, starting with the preparation of the indene and isoxazole intermediates. The indene moiety can be synthesized through the reduction of indanone, while the isoxazole ring is often formed via cyclization reactions involving nitrile oxides and alkenes. The final coupling of these intermediates with a furanamide derivative is achieved under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~2~-(3-ISOXAZOLYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups .
Scientific Research Applications
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~2~-(3-ISOXAZOLYL)-2-FURAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~2~-(3-ISOXAZOLYL)-2-FURAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indene derivatives, isoxazole-containing molecules, and furanamide-based compounds. Examples include:
Indene derivatives: Compounds like indanone and indene itself.
Isoxazole-containing molecules: Compounds such as 3-isoxazolyl derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
